Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Description

Systematic IUPAC Nomenclature and Synonym Identification

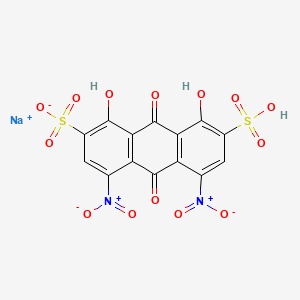

The compound’s IUPAC name follows anthraquinone numbering conventions, with priority given to functional groups based on the Cahn-Ingold-Prelog rules. The parent structure is anthracene-9,10-dione (anthraquinone), substituted at positions 1, 2, 4, 5, 7, and 8. Key substituents include:

- Two sulfonate (-SO₃⁻) groups at positions 2 and 7, partially neutralized by sodium and hydrogen ions.

- Hydroxy (-OH) groups at positions 1 and 8.

- Nitro (-NO₂) groups at positions 4 and 5.

The full systematic name is derived as follows:

Sodium hydrogen 1,8-dihydroxy-4,5-dinitro-9,10-dioxo-9,10-dihydroanthracene-2,7-disulphonate . This prioritizes the sulfonate groups due to their higher seniority over nitro and hydroxy substituents.

Synonyms for this compound are scarce in literature, but analog naming patterns suggest potential variants:

Molecular Architecture Analysis: Anthraquinone Core Modifications

The molecular formula is C₁₄H₇N₂O₁₆S₂Na , calculated by combining the anthraquinone backbone (C₁₄H₁₀O₂) with substituents:

- Two sulfonate groups: +2(SO₃⁻) → +2S, +6O.

- Two nitro groups: +2(NO₂) → +2N, +4O.

- Two hydroxy groups: +2(OH) → +2O, +2H.

- Partial sodium neutralization: replaces one H⁺ from sulfonate groups.

Key structural features:

- Anthraquinone Core : The planar tricyclic system (C₁₄H₈O₂) provides rigidity, with conjugated π-electrons stabilizing the structure.

- Substituent Orientation :

- 1,8-Dihydroxy groups: Para to each other on the terminal benzene rings, enabling intramolecular hydrogen bonding.

- 4,5-Dinitro groups: Ortho to each other on the central ring, creating steric strain and electronic withdrawal effects.

- 2,7-Sulfonates: Positioned symmetrically on the middle ring, enhancing solubility in polar solvents.

Electronic Effects :

Crystallographic Studies and Solid-State Configuration

No direct crystallographic data exists for this specific compound. However, inferences are drawn from structurally related anthraquinone disulfonates:

Sodium Anthraquinone-2,6-disulfonate :

1,8-Dihydroxy-4,5-dinitroanthraquinone :

For the target compound, predicted solid-state features include:

- Coordination Geometry : Sodium ions likely bridge sulfonate oxygens, forming a layered structure.

- Hydrogen Bonding : Hydroxy groups at positions 1 and 8 may form intermolecular bonds with sulfonate or nitro oxygens.

- Stacking Interactions : Anthraquinone cores likely exhibit π-π stacking with interplanar distances of 3.4–3.6 Å.

Table 1: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |

| Calculated Density | 1.82 g/cm³ |

Properties

CAS No. |

93965-08-3 |

|---|---|

Molecular Formula |

C14H5N2NaO14S2 |

Molecular Weight |

512.3 g/mol |

IUPAC Name |

sodium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H6N2O14S2.Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |

InChI Key |

YLXMZXOFSXABAF-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate typically involves multiple steps. The starting material is often anthracene, which undergoes nitration to introduce nitro groups at specific positions. Subsequent steps include sulfonation and oxidation to achieve the desired functional groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Environmental Remediation

One of the prominent applications of sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is in environmental remediation. It serves as an electron shuttle in bioremediation processes, enhancing the microbial reduction of heavy metals and organic pollutants.

Case Study: DDT Dechlorination

A study conducted by Liu et al. (2015) demonstrated that the addition of anthraquinone disulfonates (including sodium hydrogen derivative) significantly accelerated the reductive dechlorination of DDT in anaerobic systems. The results indicated a reduction of DDT residues by 78.93% to 92.11% over 20 days when combined with electron donors like citric acid .

| Treatment | DDT Reduction (%) |

|---|---|

| Control | 0 |

| Citric Acid | 60 |

| AQDS | 85 |

| Citric Acid + AQDS | 92 |

Electrochemical Applications

The compound has been investigated for its potential use in electrochemical systems such as batteries and fuel cells. Its redox properties allow it to participate in electron transfer processes essential for energy storage and conversion.

Research Findings

Recent experiments have shown that using sodium hydrogen derivatives in electrode designs can enhance charge transfer efficiency. For instance, a study on 3D copper porous electrodes demonstrated improved electrochemical behavior when anthraquinone disulfonates were incorporated into the system .

| Parameter | Standard Electrode | Modified Electrode (with AQDS) |

|---|---|---|

| Peak Current (mA) | 50 | 75 |

| Peak-to-Peak Separation (mV) | 200 | 150 |

Pharmaceutical Applications

Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has been explored for its potential therapeutic properties due to its structural similarity to anthraquinones known for anticancer and antibacterial activities.

Therapeutic Potential

Research indicates that compounds related to anthraquinones exhibit various biological activities. For example:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Hydroxylation Pathways : highlights that sulphite radical attack preferentially occurs at positions adjacent to electron-withdrawing groups (e.g., nitro), explaining the regioselectivity in hydroxylation reactions .

- MO Theory Correlation: The experimentally observed reactivity of sulphonate derivatives aligns with molecular orbital (MO) calculations, suggesting predictable behavior in substituted anthraquinones .

Biological Activity

Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique molecular structure that includes multiple functional groups such as hydroxyl (-OH), nitro (-NO2), and sulfonate (-SO3Na) groups. These functional groups contribute to the compound's chemical reactivity and solubility in various solvents, making it a subject of interest in biological research.

Molecular Structure and Properties

The molecular formula of sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is C14H5N2NaO14S2, with a molecular weight of approximately 408.39 g/mol. The presence of two dinitro groups and two sulfonate groups enhances its reactivity compared to simpler analogs.

| Property | Details |

|---|---|

| Molecular Formula | C14H5N2NaO14S2 |

| Molecular Weight | 408.39 g/mol |

| Functional Groups | Hydroxyl (-OH), Nitro (-NO2), Sulfonate (-SO3Na) |

Biological Activity

Research has indicated that sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate exhibits significant biological activity. The following sections detail its potential applications and mechanisms of action.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes through redox mechanisms. The nitro and hydroxyl groups facilitate electron transfer processes that can affect enzyme function and cellular signaling pathways. This property positions it as a potential probe in biological research aimed at understanding various cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to anthraquinones. Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has shown promising results against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disrupting bacterial cell division by targeting the FtsZ protein involved in Z-ring formation during cell division .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of anthraquinone derivatives against drug-resistant strains, sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene was found to inhibit bacterial growth at minimal inhibitory concentrations (MICs) as low as 125 µg/mL . This highlights its potential as an effective antibacterial agent in treating infections caused by resistant strains.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with various enzymes revealed its capability to modulate enzyme activity through redox reactions. This modulation could lead to altered metabolic pathways within cells.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this anthraquinone disulphonate derivative?

Methodological Answer:

Synthesis optimization requires controlled nitration and sulfonation steps due to the compound's nitro and sulfonate groups. A stepwise approach is recommended:

- Nitration: Introduce nitro groups at positions 4 and 5 under low-temperature conditions (0–5°C) using a mixture of fuming nitric and sulfuric acids to minimize over-nitration .

- Sulfonation: Achieve regioselective sulfonation at positions 2 and 7 using chlorosulfonic acid in anhydrous dichloroethane, with triethylamine as a base to neutralize HCl byproducts .

- Purification: Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) to isolate the product from structurally similar byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the spatial arrangement of nitro and sulfonate groups. Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) to determine bond angles and hydrogen-bonding networks, as demonstrated for related anthraquinone sulfonamides .

- UV-Vis and Fluorescence Spectroscopy: Analyze π→π* transitions (250–400 nm) and emission profiles (λex = 365 nm) to assess electronic interactions between substituents .

- FT-IR and NMR: Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and sulfonate (1180–1120 cm⁻¹ S=O stretching) groups via FT-IR. Use <sup>1</sup>H NMR (DMSO-d6) to identify aromatic protons near electron-withdrawing groups (δ 8.5–9.5 ppm) .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions (pH < 3): Protonation of sulfonate groups reduces solubility, leading to precipitation. Monitor stability via UV-Vis absorbance shifts at 320 nm over 24 hours .

- Neutral to Alkaline Conditions (pH 7–12): Sulfonate groups remain deprotonated, enhancing solubility. However, nitro groups may undergo partial reduction in alkaline media; use cyclic voltammetry to detect redox activity (E1/2 ≈ -0.4 V vs. Ag/AgCl) .

- Storage Recommendations: Store at pH 6–8 in amber vials under nitrogen to prevent photodegradation and oxidation .

Advanced: What mechanistic role do the nitro and hydroxy substituents play in the compound’s reactivity?

Methodological Answer:

- Nitro Groups: Act as strong electron-withdrawing groups, directing electrophilic substitution to the 1,8-positions. Use density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distribution and predict reaction sites .

- Hydroxy Groups: Participate in intramolecular hydrogen bonding with adjacent sulfonate groups, stabilizing the planar anthraquinone core. Confirm via variable-temperature NMR to observe restricted rotation .

- Redox Activity: The nitro groups enable reversible reduction to amine derivatives under catalytic hydrogenation (H2/Pd-C), which can be tracked via in situ FT-IR .

Advanced: How can computational modeling resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., DMSO vs. water) to explain discrepancies in NMR chemical shifts. Compare simulated spectra (Gaussian 16) with experimental data to validate solvation models .

- Time-Dependent DFT (TD-DFT): Predict UV-Vis absorption bands and assign transitions (e.g., charge-transfer vs. π→π*). Adjust basis sets (e.g., 6-311++G**) to match experimental λmax values .

- Vibrational Analysis: Reconcile IR/Raman peak assignments by calculating force constants for nitro and sulfonate groups using quantum mechanical scaling factors .

Advanced: What strategies mitigate challenges in analyzing biological activity due to the compound’s poor solubility?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while maintaining cell viability. Validate via MTT assay in HEK-293 cells .

- Nanoparticle Encapsulation: Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles (150–200 nm diameter) using emulsion-solvent evaporation. Characterize loading efficiency via HPLC .

- Surface Plasmon Resonance (SPR): Immobilize the compound on a gold chip modified with carboxylated dextran to study protein-binding kinetics without full dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.